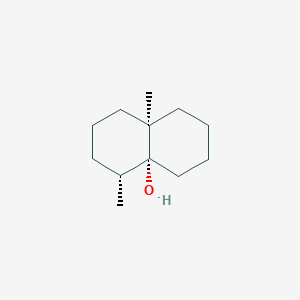

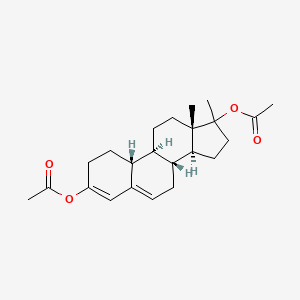

17-Methyl-estra-3,5-diene-3,17-diol diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of steroid compounds, including those structurally related to "17-Methyl-estra-3,5-diene-3,17-diol diacetate," involves complex chemical reactions. For instance, a three-step synthesis from δ-lactone to estra-4,9-diene-3,17-dione offers insights into the methodologies potentially applicable for the synthesis of closely related compounds (Xiao-Yan Ma et al., 2019). Another synthesis pathway utilizes androsta-1,4-diene-3,17-dione, showcasing the flexibility and variety in synthetic routes (I. Nitta et al., 1985).

Molecular Structure Analysis

The molecular structure of steroids, such as "17-Methyl-estra-3,5-diene-3,17-diol diacetate," is critical for understanding their chemical behavior and interaction. Studies on similar compounds reveal the importance of molecular conformation and the presence of specific functional groups in determining the molecule's properties and reactivity. For example, the photochemistry of steroid compounds under irradiation can lead to various isomerization reactions, reflecting the complexity of their molecular structures (R. B. Koolstra et al., 1987).

Chemical Reactions and Properties

Steroid compounds undergo a range of chemical reactions, including photochemical isomerizations and microbiological hydroxylations, highlighting their chemical versatility. The specific reactions of "17-Methyl-estra-3,5-diene-3,17-diol diacetate" would depend on its unique molecular structure, but general reactions observed in steroids include hydroxylation and the formation of various derivatives through enzymatic processes, demonstrating the compounds' reactivity and the potential for functional modifications (H. Brodie et al., 1971).

Scientific Research Applications

Synthesis and Radiosynthesis Applications

- A study describes the synthesis and radiosynthesis of estrones, including compounds similar to "17-Methyl-estra-3,5-diene-3,17-diol diacetate," highlighting their potential as radiodiagnostic agents for detecting estrogen-positive breast cancer. The research demonstrates how estrones can be modified for medical imaging purposes, emphasizing the compound's utility in cancer diagnostics (Jian Wanga et al., 2003).

Pharmaceutical Intermediate Synthesis

- Another research effort outlines the large-scale synthesis of a molecule developed for osteoporosis treatment, showcasing the application of complex synthetic routes to produce pharmaceuticals. This study underscores the relevance of synthetic intermediates in the development of therapeutic agents, suggesting potential routes that might involve compounds like "17-Methyl-estra-3,5-diene-3,17-diol diacetate" (J. Larkin et al., 2002).

Comparative Metabolism for Doping Control

- Research on the in vitro metabolism of 'designer' steroids, including a comparative analysis across species for doping control, demonstrates the application of "17-Methyl-estra-3,5-diene-3,17-diol diacetate" in understanding steroid metabolism and its implications for anti-doping efforts in sports. Identifying target metabolites for screening abuse emphasizes the compound's role in sports medicine and regulatory compliance (J. Scarth et al., 2010).

Enzyme-Assisted Synthesis and Metabolite Identification

- Enzyme-assisted synthesis studies provide insights into the metabolic pathways of synthetic androgenic anabolic steroids, highlighting the use of "17-Methyl-estra-3,5-diene-3,17-diol diacetate" in generating metabolites for doping analysis. This research sheds light on the biotransformation processes of steroids, contributing to the development of detection methods for doping substances (T. Kuuranne et al., 2002).

properties

IUPAC Name |

[(8R,9S,10R,13S,14S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-14(24)26-17-6-8-18-16(13-17)5-7-20-19(18)9-11-22(3)21(20)10-12-23(22,4)27-15(2)25/h5,13,18-21H,6-12H2,1-4H3/t18-,19+,20+,21-,22-,23?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDIOYAGBBRDHK-YPKGYTRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CCC4(C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Methyl-estra-3,5-diene-3,17-diol diacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)